2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide

FtsZ inhibition Conformational analysis Antibacterial design

2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide is a fluorinated benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 1,3-thiazol-2-yl moiety. This compound serves as a privileged scaffold in medicinal chemistry, with published evidence demonstrating that the 2,6-difluorobenzamide motif is specifically required for allosteric inhibition of the bacterial cell division protein FtsZ, a mechanism underpinning anti-staphylococcal activity.

Molecular Formula C10H6F2N2OS
Molecular Weight 240.23 g/mol
Cat. No. B5332014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC10H6F2N2OS
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NC=CS2)F
InChIInChI=1S/C10H6F2N2OS/c11-6-2-1-3-7(12)8(6)9(15)14-10-13-4-5-16-10/h1-5H,(H,13,14,15)
InChIKeyYBWYCZLRGBKSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide: A Core Scaffold for FtsZ-Targeted Antibacterial and Kinase Inhibitor Programs


2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide is a fluorinated benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 1,3-thiazol-2-yl moiety. This compound serves as a privileged scaffold in medicinal chemistry, with published evidence demonstrating that the 2,6-difluorobenzamide motif is specifically required for allosteric inhibition of the bacterial cell division protein FtsZ, a mechanism underpinning anti-staphylococcal activity [1]. The thiazole heterocycle further contributes to target binding and selectivity [2]. Physicochemical profiling (logP = 1.39; logSW = -2.14) indicates moderate lipophilicity and controlled aqueous solubility, which are critical parameters for lead optimization in both antibacterial and kinase inhibitor programs .

Why 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide Cannot Be Replaced by Non-Fluorinated or Alternative Heterocyclic Analogs


Generic substitution within the N-(thiazol-2-yl)benzamide series is not straightforward, as the specific combination of 2,6-difluorination on the benzamide ring and the thiazole heterocycle is non-negotiable for key biological activities. The 2,6-difluoro substitution pattern induces a non-planar conformation of the benzamide ring, which is essential for fitting into the allosteric pocket of FtsZ—non-fluorinated analogs adopt a planar geometry incompatible with this site and consequently lose antibacterial activity [1]. Furthermore, replacement of the thiazole ring with a benzimidazole abolishes anti-staphylococcal activity entirely, confirming that the heterocyclic scaffold is not interchangeable [2]. These structure-activity constraints mean that superficially similar analogs lacking the precise substitution pattern or heterocycle will fail to replicate the target engagement required for antibacterial development, making 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide a critical chemical starting point rather than a generic placeholder.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide Against Closest Structural Analogs


2,6-Difluoro Substitution Induces Non-Planar Conformation Required for FtsZ Allosteric Pocket Fit, Whereas Non-Fluorinated Analog Retains Planar Geometry

The 2,6-difluorobenzamide motif in the target compound enforces a non-planar conformation with a dihedral angle of -27° between the carboxamide group and the aromatic ring, which mirrors the conformation found in co-crystallized FtsZ-inhibitor complexes. In contrast, the non-fluorinated comparator 3-methoxybenzamide adopts a planar conformation that cannot access the allosteric pocket, resulting in a loss of FtsZ inhibitory activity and associated anti-S. aureus efficacy [1]. Molecular docking studies confirm that the 2-fluoro substituent engages residues Val203 and Val297, while the 6-fluoro group interacts with Asn263; these interactions are absent in the non-fluorinated analog [1].

FtsZ inhibition Conformational analysis Antibacterial design

Thiazole Heterocycle Is Required for Antibacterial Activity; Replacement with Benzimidazole Abolishes Activity

In a systematic study of 2,6-difluorobenzamide derivatives, compounds bearing a benzothiazole central scaffold exhibited potent antibacterial activity against Bacillus subtilis with MIC values in the range of 0.25–1 µg/mL. Crucially, replacement of the benzothiazole with a benzimidazole resulted in complete loss of antibacterial activity, demonstrating that the heterocyclic unit is not a passive linker but an essential pharmacophoric element [1]. The parent 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide scaffold, containing the thiazole ring, is positioned within the active SAR series and serves as the minimal structural core for further optimization.

FtsZ inhibition Heterocyclic SAR Antibacterial

2,6-Difluorobenzamide Exhibits 2.2 Log Units Lower LogP than Non-Fluorinated Benzamide, Improving Solubility and Drug-Likeness

The introduction of two fluorine atoms at the 2- and 6-positions of the benzamide ring significantly modulates physicochemical properties. The target compound 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide has a calculated logP of 1.39 and logSW of -2.14 . In comparison, the non-fluorinated analog N-(1,3-thiazol-2-yl)benzamide has a reported logP of 3.6 [1], representing a 2.21 log unit reduction in lipophilicity. This translates to a substantially improved aqueous solubility profile, as reflected in the logSW value, which is critical for achieving measurable concentrations in biological assays and for downstream formulation development.

Physicochemical properties Solubility Drug-likeness

Mono-Fluoro Analog 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Provides Crystallographic Evidence for Hydrogen Bonding Pattern, but Lacks the Second Fluorine Required for Conformational Control

The crystal structure of the mono-fluoro analog 2-fluoro-N-(1,3-thiazol-2-yl)benzamide has been determined (monoclinic, P21/c, a=12.2171 Å, b=5.0741 Å, c=15.7078 Å, β=98.820°). This structure reveals N-H···N hydrogen bonds forming inversion dimers with R22(8) motifs, and weak C-H···O interactions generating (100) sheets [1]. However, the mono-fluoro analog lacks the second ortho-fluorine necessary to induce the non-planar conformation required for FtsZ allosteric binding; conformational analysis indicates that only the 2,6-difluoro pattern reliably enforces the bioactive non-planar geometry [2].

X-ray crystallography Hydrogen bonding Structural biology

Validated Research and Procurement Applications for 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide Based on Quantitative Evidence


FtsZ-Targeted Antibacterial Lead Optimization Against Multidrug-Resistant Staphylococcus aureus

The 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide scaffold provides the essential pharmacophoric elements for FtsZ inhibition: the non-planar 2,6-difluorobenzamide moiety for allosteric pocket engagement [1] and the thiazole heterocycle for maintaining antibacterial activity [2]. This scaffold is the minimal viable core for designing novel anti-MRSA agents, as substitution of either motif results in complete loss of activity. Procurement should prioritize this exact scaffold for FtsZ-targeted programs rather than mono-fluoro or non-fluorinated analogs.

Physicochemical Profiling and Early-Stage Solubility Optimization for Oral Antibacterial Candidates

With a logP of 1.39 and logSW of -2.14 , this compound occupies a favorable drug-likeness space compared to the non-fluorinated analog (logP 3.6) [3]. This positions 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide as a preferred starting scaffold for programs where aqueous solubility and reduced lipophilicity are critical for achieving oral bioavailability, avoiding the solubility liabilities of the non-fluorinated comparator.

Kinase Inhibitor Fragment and Lead Generation Leveraging the 2,6-Difluorobenzamide-Thiazole Pharmacophore

The 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide core appears in kinase inhibitor patent literature, with analogs demonstrating nanomolar potency against BTK (IC50 = 1 nM) [4]. While this specific compound may serve as a synthetic intermediate or fragment, its validated presence in active chemotypes supports procurement for fragment-based drug discovery and structure-activity relationship expansion targeting kinase programs.

Crystallographic and Computational Chemistry Studies Involving Thiazole-Benzamide Hydrogen Bonding Networks

The established hydrogen bonding pattern (N-H···N inversion dimers, R22(8) motifs) characterized for the mono-fluoro analog [5] provides a foundational understanding for computational docking and crystal engineering studies. The 2,6-difluoro scaffold can be used to extend these studies into the non-planar conformational regime, supporting co-crystallization efforts with FtsZ or other targets.

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